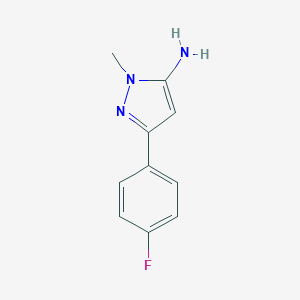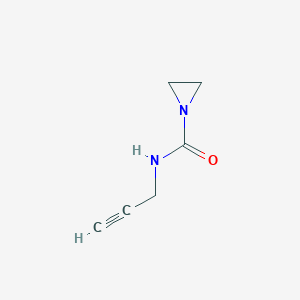
N-(N-(2-propynyl)carbamoyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(N-(2-propynyl)carbamoyl)aziridine, also known as PAC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PAC is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for various applications. In
Mécanisme D'action
The mechanism of action of N-(N-(2-propynyl)carbamoyl)aziridine involves the activation of the mitochondrial pathway of apoptosis. N-(N-(2-propynyl)carbamoyl)aziridine induces the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis.
Effets Biochimiques Et Physiologiques
N-(N-(2-propynyl)carbamoyl)aziridine has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis, N-(N-(2-propynyl)carbamoyl)aziridine has been shown to inhibit cell proliferation and migration. N-(N-(2-propynyl)carbamoyl)aziridine has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(N-(2-propynyl)carbamoyl)aziridine is its small size, which allows it to easily penetrate cell membranes. N-(N-(2-propynyl)carbamoyl)aziridine is also stable under physiological conditions, making it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of N-(N-(2-propynyl)carbamoyl)aziridine is its cytotoxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(N-(2-propynyl)carbamoyl)aziridine. One potential application of N-(N-(2-propynyl)carbamoyl)aziridine is in the development of cancer therapeutics. Further studies are needed to determine the efficacy of N-(N-(2-propynyl)carbamoyl)aziridine in different types of cancer and to optimize its therapeutic potential. Additionally, N-(N-(2-propynyl)carbamoyl)aziridine has potential applications in the study of mitochondrial dysfunction and in the development of novel antimicrobial agents. Further research is needed to fully understand the mechanism of action of N-(N-(2-propynyl)carbamoyl)aziridine and its potential applications in various fields of research.
In conclusion, N-(N-(2-propynyl)carbamoyl)aziridine is a small molecule with unique properties that make it an ideal candidate for various scientific research applications. The synthesis of N-(N-(2-propynyl)carbamoyl)aziridine is straightforward, and its mechanism of action has been extensively studied. While there are limitations to its use, N-(N-(2-propynyl)carbamoyl)aziridine has the potential to be a valuable tool in the study of cancer and other diseases. Further research is needed to fully explore the potential of N-(N-(2-propynyl)carbamoyl)aziridine and to develop novel applications for this promising compound.
Méthodes De Synthèse
The synthesis of N-(N-(2-propynyl)carbamoyl)aziridine involves the reaction of 2-propynylamine with aziridine-2-carboxylic acid. The reaction occurs under mild conditions and produces a high yield of N-(N-(2-propynyl)carbamoyl)aziridine. The purity of the synthesized N-(N-(2-propynyl)carbamoyl)aziridine can be increased by using column chromatography.
Applications De Recherche Scientifique
N-(N-(2-propynyl)carbamoyl)aziridine has been extensively studied for its potential applications in cancer treatment. Studies have shown that N-(N-(2-propynyl)carbamoyl)aziridine can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. N-(N-(2-propynyl)carbamoyl)aziridine has also been shown to inhibit the growth of tumors in animal models.
Propriétés
Numéro CAS |
142238-08-2 |
|---|---|
Nom du produit |
N-(N-(2-propynyl)carbamoyl)aziridine |
Formule moléculaire |
C6H8N2O |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
N-prop-2-ynylaziridine-1-carboxamide |
InChI |
InChI=1S/C6H8N2O/c1-2-3-7-6(9)8-4-5-8/h1H,3-5H2,(H,7,9) |
Clé InChI |
BJUGPNMXCIYCDQ-UHFFFAOYSA-N |
SMILES |
C#CCNC(=O)N1CC1 |
SMILES canonique |
C#CCNC(=O)N1CC1 |
Synonymes |
1-Aziridinecarboxamide,N-2-propynyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



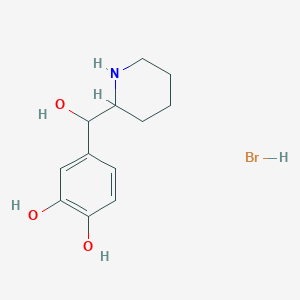
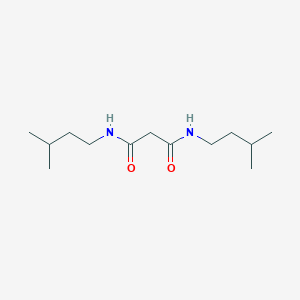
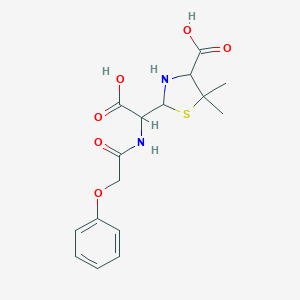
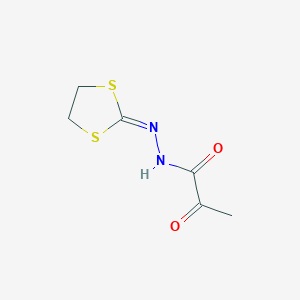
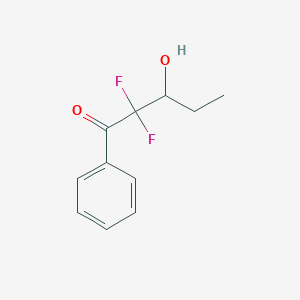
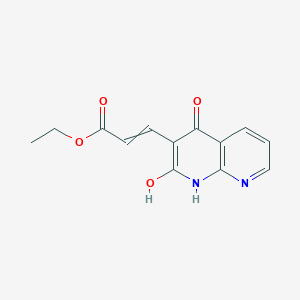
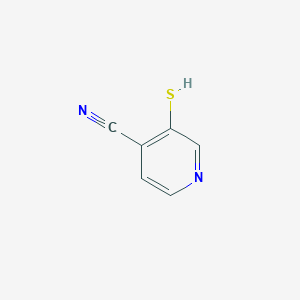
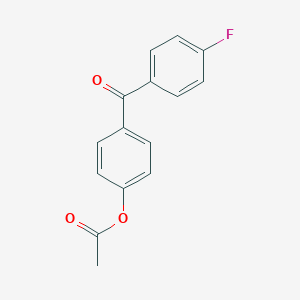
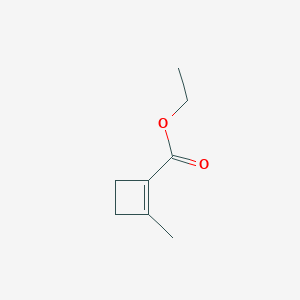
![(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol](/img/structure/B138548.png)
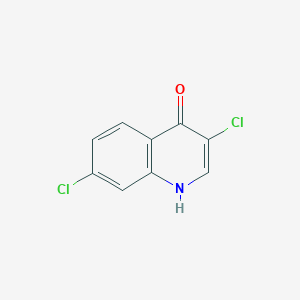
![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)
![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)
